4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) for esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include DCC, DMAP, NBS, and various oxidizing and reducing agents. Reaction conditions typically involve organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups at the benzylic position.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)piperidine-4-carboxylic acid: Lacks the Boc protecting group, which can affect its reactivity and stability.
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the benzo[d][1,3]dioxole moiety, which can influence its biological activity.
Uniqueness
The presence of both the benzo[d][1,3]dioxole moiety and the Boc protecting group in 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid makes it unique compared to similar compounds
Properties
Molecular Formula |
C18H23NO6 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23NO6/c1-17(2,3)25-16(22)19-8-6-18(7-9-19,15(20)21)12-4-5-13-14(10-12)24-11-23-13/h4-5,10H,6-9,11H2,1-3H3,(H,20,21) |
InChI Key |
OWSHBFIKSRVHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)C(=O)O |
Origin of Product |
United States |
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